4-(1,3-Benzothiazol-2-ylsulfanyl)butanehydrazide
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Overview
Description
4-(1,3-Benzothiazol-2-ylsulfanyl)butanohydrazide is a chemical compound that features a benzothiazole ring, a sulfur atom, and a hydrazide group. This compound is part of the benzothiazole family, which is known for its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazol-2-ylsulfanyl)butanohydrazide typically involves the reaction of 2-mercaptobenzothiazole with butanohydrazide under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(1,3-benzothiazol-2-ylsulfanyl)butanohydrazide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzothiazol-2-ylsulfanyl)butanohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the hydrazide group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted hydrazides.
Scientific Research Applications
4-(1,3-Benzothiazol-2-ylsulfanyl)butanohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-ylsulfanyl)butanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(4-(methylsulfanyl)benzylidene)acetohydrazide
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide
Uniqueness
4-(1,3-Benzothiazol-2-ylsulfanyl)butanohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiazole ring, sulfur atom, and hydrazide group makes it a versatile compound with a wide range of applications.
Properties
Molecular Formula |
C11H13N3OS2 |
---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanyl)butanehydrazide |
InChI |
InChI=1S/C11H13N3OS2/c12-14-10(15)6-3-7-16-11-13-8-4-1-2-5-9(8)17-11/h1-2,4-5H,3,6-7,12H2,(H,14,15) |
InChI Key |
FJJCDHQKOINIOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCCC(=O)NN |
Origin of Product |
United States |
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